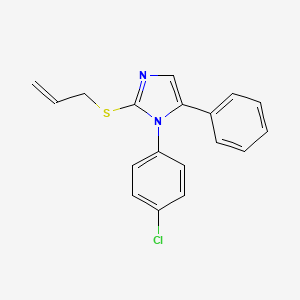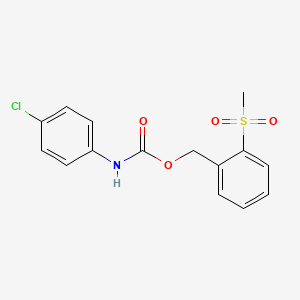
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a chemical compound with the CAS number 338968-15-3 .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. The reactivity of a compound is determined by its molecular structure, and without specific information on the structure, it’s challenging to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Environmental Impact and Toxicological Profile
- The toxicological effects of carbamate insecticides, such as aldicarb, have been reviewed, highlighting their application in agriculture and potential environmental and health impacts. These compounds are soil-applied systemic pesticides used against a variety of pests. Despite their acute toxicity, they are not known to be carcinogenic, teratogenic, or mutagenic, showcasing a profile that might be relevant to understanding similar compounds (Risher, Mink, & Stara, 1987).
Antioxidant Capacity and Chemical Interactions
- Research into the antioxidant capacity of compounds, such as through ABTS/PP decolorization assays, elucidates pathways of reaction that may be pertinent to studies on related benzyl N-(4-chlorophenyl)carbamates. These pathways include oxidation and coupling reactions that contribute to the antioxidant capacity, offering insights into chemical behavior and potential applications in oxidative stress mitigation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Contamination and Degradation
- The environmental impact of chlorophenols and their moderate toxic effects to both mammalian and aquatic life, as well as their persistence depending on environmental conditions, has been assessed. Such studies might offer a comparative basis for understanding the environmental behavior and risks associated with similar compounds, including their degradation, bioaccumulation, and toxicological effects (Krijgsheld & Gen, 1986).
Drug Delivery and Therapeutic Applications
- The exploration of drug delivery systems, especially in the cardiovascular system, reveals the application potential of various organic compounds, including those with specific functional groups similar to 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate. This research evaluates delivery mechanisms for a range of therapeutics, highlighting the importance of chemical structure in achieving effective treatment outcomes (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylsulfonylphenyl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(19,20)14-5-3-2-4-11(14)10-21-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJEXFQKXYKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)
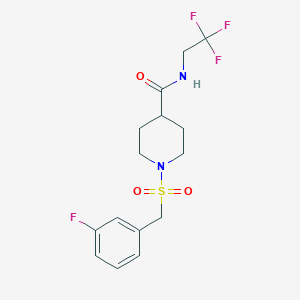
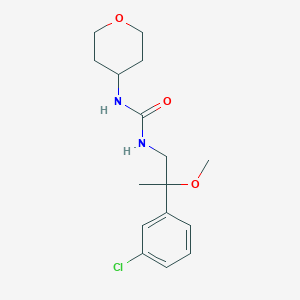
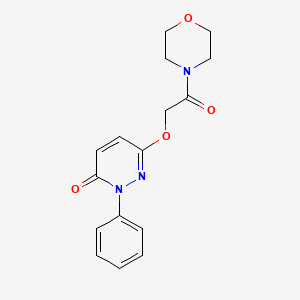
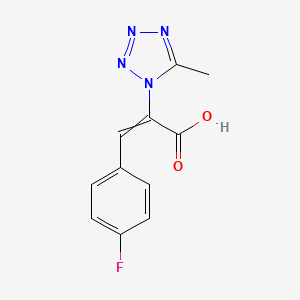


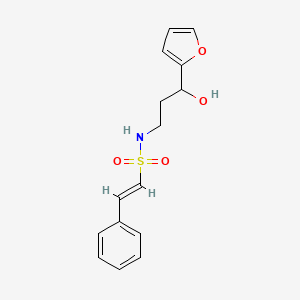

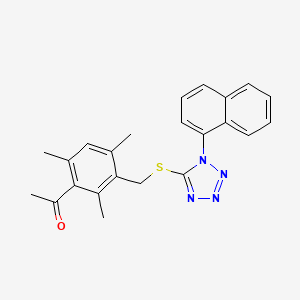
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
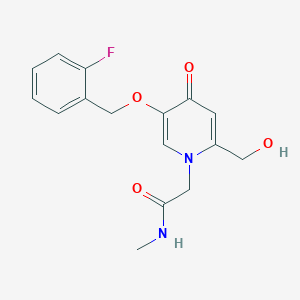
acetate](/img/structure/B2576954.png)
